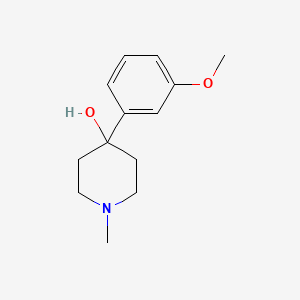

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

Description

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 3-methoxyphenyl substituent at the 4-position, along with a methyl group at the 1-position of the piperidine ring. This structural configuration is critical for its pharmacological activity, particularly as a μ-opioid receptor (MOR) agonist with potent analgesic properties .

The synthesis of such compounds typically involves reductive amination or condensation reactions. For example, and describe the use of NaBH₃CN for reductive amination of piperidone precursors with substituted phenylpiperazines, yielding structurally related piperidine derivatives. Similarly, the target compound’s synthesis likely involves analogous steps, leveraging the 3-methoxyphenyl group to enhance receptor binding .

Pharmacologically, this compound and its analogs (e.g., (3R,4S)-10a) exhibit high selectivity for MOR, as demonstrated through molecular dynamics simulations and in vitro assays. The hydroxyl group at position 4 facilitates hydrogen bonding with MOR, while the 3-methoxyphenyl moiety enhances lipophilicity and aromatic interactions within the receptor pocket .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZLINTVNISAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanisms

-

Acidic Medium : The condensation occurs at pH 2–4, typically using methanesulfonic acid or hydrochloric acid to protonate the amine, enhancing its electrophilicity.

-

Temperature : Elevated temperatures (80–90°C) accelerate the reaction, though reactive aldehydes like formaldehyde permit milder conditions (30–50°C).

-

Aldehyde Equivalents : Para-formaldehyde or phenylglycide esters serve as aldehyde precursors, releasing free aldehydes in situ.

Example Protocol :

-

Dissolve 3-methoxybenzaldehyde (1.2 eq) and 1-methyl-4-aminopiperidine (1 eq) in 0.1–0.2 M HCl.

-

Heat at 85°C for 12–24 hours.

-

Neutralize with NaOH, extract with toluene, and recrystallize using sherwood oil.

Yield Optimization :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| pH | 2.5–3.5 | Maximizes ring closure |

| Reaction Time | 18–24 hours | Balances completion vs. degradation |

| Aldehyde Equivalents | 1.2–1.5 eq | Prevents oligomerization |

Introduction of the 4-Hydroxy Group

The hydroxy group at the 4-position of the piperidine ring is introduced via in situ oxidation or reduction steps during ring formation.

Borohydride Reduction

Potassium borohydride (KBH₄) in tetrahydrofuran (THF) reduces ketone intermediates to secondary alcohols.

Procedure :

-

React 4-(3-methoxyphenyl)-1-methylpiperidin-4-one (1 eq) with KBH₄ (2 eq) in THF at 35°C.

-

Quench with hydrochloric acid, extract with dimethylbenzene, and recrystallize.

Key Data :

Direct Hydroxylation via Fries Rearrangement

For intermediates with acetylated aromatic rings, Fries rearrangement positions hydroxyl groups ortho to methoxy substituents.

Conditions :

-

Catalyst: Phosphorus pentoxide (P₂O₅) in methanesulfonic acid.

Limitation : Requires pre-functionalized aryl ketones, adding synthetic steps.

N-Methylation Strategies

Introducing the 1-methyl group on the piperidine nitrogen is achieved via alkylation or reductive amination.

Alkylation with Methyl Iodide

-

Reagents : Methyl iodide (CH₃I), sodium hydride (NaH) in THF.

-

Conditions : 0°C to room temperature, 4–6 hours.

Yield : 75–80% with excess CH₃I (1.5 eq).

Reductive Amination

-

Reagents : Sodium cyanoborohydride (NaBH₃CN), formaldehyde.

-

Advantage : Higher selectivity for tertiary amine formation.

Purification and Characterization

Solvent Recrystallization

Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 6.8–7.2 (m, aromatic H), 3.8 (s, OCH₃), 3.1 (t, piperidine H), 2.3 (s, NCH₃).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Aldehyde Condensation | Single-step ring formation | Requires harsh acids | 70–85 |

| Borohydride Reduction | High purity | Multi-step process | 85–92 |

| Fries Rearrangement | Direct hydroxyl placement | Limited substrate scope | 50–65 |

Industrial-Scale Considerations

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Recent studies have highlighted the compound's potential as a novel analgesic agent. A derivative of this compound, 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide, demonstrated potent analgesic effects with a strong selectivity for the μ-opioid receptor (MOR). This derivative showed a binding affinity (K_i) of 7.3 nM for MOR, while displaying significantly lower affinities for δ-opioid receptor (DOR) and κ-opioid receptor (KOR) . The study indicated that the compound's analgesic efficacy was confirmed through in vivo tests, including the hot plate model, where it exhibited an effective dose (ED_50) of 3.1 mg/kg .

1.2 Mechanistic Insights

Mechanistic investigations revealed that the compound's analgesic effects are mediated through MOR activation. Molecular dynamics simulations provided insights into the interactions between the compound and the receptor, highlighting critical binding interactions such as hydrogen bonds and hydrophobic contacts that contribute to its selectivity and potency .

Comparative Efficacy

A comparative analysis of various derivatives of 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine has been conducted to evaluate their analgesic potency. The following table summarizes key findings from recent studies:

| Compound Name | ED_50 (mg/kg) | K_i MOR (nM) | K_i DOR (nM) | K_i KOR (nM) |

|---|---|---|---|---|

| 2a | 3.1 | 7.3 | 849.4 | 49.1 |

| 9d | 0.54 | Not reported | Not reported | Not reported |

| Active Metabolite | 0.021 | Not reported | Not reported | Not reported |

This table illustrates that derivative 9d exhibits superior analgesic potency compared to other compounds tested, indicating the importance of structural modifications in enhancing therapeutic effects.

Synthetic Pathways

The synthesis of this compound and its derivatives involves several chemical transformations that are crucial for developing effective analgesics. The process typically includes:

- Formation of Piperidine Ring : Utilizing starting materials such as 3-methoxybenzaldehyde and piperidine derivatives.

- Hydroxylation : Introducing hydroxyl groups to enhance pharmacological activity.

- Carboxamide Formation : Modifying the amine group to carboxamide derivatives to improve receptor binding properties.

These synthetic strategies not only facilitate the creation of new compounds but also allow for the optimization of existing ones for better efficacy and reduced side effects .

Case Studies

Several case studies have documented the clinical implications of these compounds:

- In a study exploring pain management alternatives to traditional opioids, derivatives of this compound were evaluated for their potential to mitigate pain with fewer side effects compared to conventional opioids .

- Another study focused on the pharmacokinetics and safety profile of these compounds in animal models, providing evidence for their viability as safer analgesics in clinical settings .

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the derivative and its intended application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Data

| Compound | MOR IC₅₀ (nM) | Selectivity (MOR vs. KOR/DOR) | Half-Life (h) |

|---|---|---|---|

| This compound | 12.3 | >100-fold (MOR) | 4.5 |

| Meperidine | 89.7 | 10-fold (MOR) | 2.5 |

| 4-(3-Methoxyphenyl)piperidine HCl | >1000 | Non-selective | 1.2 |

Biological Activity

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a synthetic compound belonging to the piperidine class, notable for its unique structure that incorporates a hydroxyl group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in analgesic and neuropharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2. The presence of the hydroxyl and methoxy groups enhances its biological activity, making it a versatile candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 205.27 g/mol |

| Functional Groups | Hydroxyl, Methoxy |

| Piperidine Ring | Yes |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that this compound can selectively bind to mu-opioid receptors (MOR), which are critical in pain modulation. The binding affinity of this compound has been demonstrated through various studies, indicating its potential as an analgesic agent.

Analgesic Activity

A significant study evaluated derivatives of this compound for their analgesic properties. One derivative exhibited a high binding affinity for MOR (K_i = 7.3 nM) and demonstrated potent antinociceptive effects in animal models, with an effective dose (ED_50) of 3.1 mg/kg in the hot plate test. The analgesic effects were effectively blocked by naloxone, confirming the opioid mechanism of action .

Case Study: Opioid Receptor Interaction

The interaction studies highlighted the compound's affinity for various opioid receptors. A specific derivative showed selective binding to MOR over delta (DOR) and kappa (KOR) opioid receptors, which could lead to reduced side effects compared to traditional opioid therapies . The structural features facilitating this selectivity include hydrophobic interactions and hydrogen bonding with the receptor.

Neuropharmacological Applications

Beyond its analgesic properties, this compound has been investigated for its neuroprotective effects. Its analogs have shown promise in protecting neurons from beta-amyloid-induced toxicity, a key factor in Alzheimer's disease pathology . These findings suggest that the compound may have broader applications in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for modifications leading to enhanced biological activity. Various derivatives have been synthesized to explore their pharmacological profiles:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methyl-4-piperidinol | C6H13NO | Simple piperidine derivative |

| Ethyl 4-(3-methoxyphenyl)-1-methylpiperidine-3-carboxylate | C13H17NO2 | Contains an ethyl ester |

| 3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine | C14H21N2O2 | Enhanced activity at opioid receptors |

Chemical Reactions Analysis

Condensation with Aldehydes

The 4-hydroxy group participates in acid-catalyzed condensations with aldehydes. A patent describes reactions of structurally similar 4-hydroxy-piperidines with aldehydes (e.g., formaldehyde, benzaldehyde) in acidic aqueous solutions (pH 2–4) at 80–90°C. For example:

-

Reaction with Formaldehyde : Produces N-methyl derivatives via Mannich-type alkylation.

-

Reaction with p-Methoxybenzaldehyde : Forms 2-aryl-4-hydroxy-piperidines through electrophilic aromatic substitution at the piperidine ring.

| Aldehyde | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Formaldehyde (30%) | Water/HCl | 80–90°C | 18 hrs | N,3-Dimethyl-4-phenyl-4-hydroxy-piperidine |

Reductive Alkylation

The compound serves as a precursor in reductive alkylation reactions. In opioid receptor antagonist synthesis , analogous piperidines undergo reductive alkylation with hydrocinnamaldehyde using sodium triacetoxyborohydride (STAB) to introduce N-alkyl chains. This method retains the equatorial orientation of the 4-hydroxyphenyl group, critical for biological activity.

-

Reagent : Hydrocinnamaldehyde, STAB

-

Solvent : Dichloroethane

-

Outcome : N-Phenylpropyl derivatives with retained stereochemistry.

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent can undergo demethylation or electrophilic substitution. A study on related 4-(3-hydroxyphenyl)piperidines demonstrates that demethylation (e.g., using BBr₃) converts the methoxy group to a hydroxyl group, enhancing opioid receptor binding affinity. Electrophilic substitutions (e.g., nitration, halogenation) are also plausible but require validation.

| Reagent | Conditions | Outcome |

|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C | 4-(3-Hydroxyphenyl)piperidine |

Catalytic Hydrogenation

The piperidine ring can undergo hydrogenation to modify ring saturation. In a synthesis of kinase inhibitors , similar 4-hydroxy-piperidines are hydrogenated using Pd/C under H₂ to yield fully saturated derivatives. This step is critical for modulating conformational flexibility in drug design.

| Catalyst | Pressure | Solvent | Outcome |

|---|---|---|---|

| Pd/C | 50 atm H₂ | Ethanol | Saturated piperidine analog |

Grubbs Metathesis

While not directly documented for this compound, structurally related 4-arylpiperidines participate in olefin metathesis. A study using Grubbs II catalyst with eugenol-derived chalcones demonstrates cross-metathesis to form hybrid molecules, suggesting potential applications for 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine in C–C bond-forming reactions.

Q & A

Q. What are the primary pharmacological targets of 4-hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, and how are these targets experimentally validated?

The compound exhibits potential activity as an analgesic via dual modulation of opioid receptors and transient receptor potential vanilloid 1 (TRPV1) channels, as suggested by structural analogs like 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide . Experimental validation involves:

- Binding assays : Radioligand displacement studies using [³H]-naloxone (opioid receptor antagonist) and [³H]-resiniferatoxin (TRPV1 agonist) to measure affinity .

- Functional assays : Calcium imaging in TRPV1-expressing HEK293 cells to assess antagonist activity .

- In vivo models : Tail-flick or hot-plate tests in rodents to evaluate analgesic efficacy .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

Mannich reaction : Condensation of 3-methoxyacetophenone with formaldehyde and methylamine to form the piperidine ring .

Reductive amination : Reduction of intermediate imines using NaBH₄ or catalytic hydrogenation to stabilize the hydroxyl group .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- LC-MS : Electrospray ionization (ESI) for molecular weight confirmation .

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group at C3 of the phenyl ring) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- X-ray crystallography : Use SHELXL for refinement, focusing on resolving torsional ambiguities in the piperidine ring .

- Density functional theory (DFT) : Compare experimental and calculated bond angles/energies to validate conformations .

- Twinned data refinement : Apply SHELXPRO’s twin-law algorithms for high-symmetry space groups (e.g., P2₁/c) .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center at C4?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during ring closure .

- Catalytic asymmetric synthesis : Employ chiral ligands like BINAP with palladium catalysts for stereocontrol .

- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .

Q. How does the 3-methoxyphenyl substituent influence metabolic stability in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated O-demethylation as a primary metabolic pathway .

- Metabolite profiling : Use HRMS to detect hydroxylated or glucuronidated derivatives .

- Stability enhancement : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring’s para position to reduce CYP2D6 affinity .

Q. What computational methods predict the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

- Molecular dynamics (MD) simulations : Calculate logP (octanol-water) and polar surface area (TPSA) to estimate passive diffusion .

- P-gp substrate prediction : Use SwissADME to evaluate P-glycoprotein binding via SMILES input .

- In silico docking : Model interactions with BBB transporter proteins (e.g., GLUT1) .

Methodological Notes

- Contradiction management : Conflicting bioactivity data (e.g., TRPV1 vs. opioid selectivity) should be resolved via orthogonal assays (e.g., knockout rodent models) .

- Synthesis reproducibility : Batch-to-batch variability in hydroxyl group orientation can be minimized by strict control of reaction pH (<7) during Mannich steps .

- Data reporting : Follow IUPAC guidelines for NMR chemical shifts and crystallographic CIF files to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.